molecular formula C26H34N8O B560418 Lerociclib CAS No. 1628256-23-4

Lerociclib

カタログ番号 B560418
CAS番号: 1628256-23-4
分子量: 474.613
InChIキー: YPJRHEKCFKOVRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lerociclib, also known as GB491, is a highly selective oral CDK4/6 inhibitor used for the treatment of breast cancer . It was introduced by G1 Therapeutics and is currently being used in various parts of Asia .


Synthesis Analysis

The synthesis of Lerociclib involves the inhibition of cyclin-dependent kinases (CDK) 4/6 . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development .


Molecular Structure Analysis

The molecular formula of Lerociclib is C26H34N8O . Its InChI Key is YPJRHEKCFKOVRT-UHFFFAOYSA-N . The structure can be viewed in the IUPHAR/BPS Guide to PHARMACOLOGY.


Chemical Reactions Analysis

Lerociclib, like other CDK4/6 inhibitors, interrupts the proliferation of malignant cells by inhibiting the progression through the cell cycle . This is achieved by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6) .


Physical And Chemical Properties Analysis

Lerociclib has a molecular weight of 474.613 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, 4 rotatable bonds, and a topological polar surface area of 91.21 .

科学的研究の応用

  • Non-Small Cell Lung Cancer (NSCLC) Treatment : Lerociclib has been combined with osimertinib for treating EGFRmut NSCLC. This combination is well-tolerated and shows encouraging preliminary efficacy, with one DLT event of Grade 4 neutropenia reported at a 400 mg QD dose. This study suggests lerociclib’s potential in NSCLC treatment, particularly in patients who are treatment-naive or previously treated with EGFR TKIs (Berz et al., 2019).

  • Reducing Sarcoma Cell Stemness : In pediatric sarcoma cell lines, lerociclib effectively reduces stem cell-like cancer cells (SCLCCs), which are thought to be responsible for treatment resistance, development of metastases, and tumor recurrence. This indicates lerociclib's potential in diminishing sarcoma cell stemness, playing a key role in tumor progression and recurrence (Hutchins et al., 2022).

  • Enhancing Response to PI3K or ERK Inhibitors in Pancreatic PDX Screens : Lerociclib enhances the response to PI3K or ERK inhibitors in pancreatic ductal adenocarcinoma (PDAC) patient-derived xenografts (PDXs). This supports future clinical evaluation of lerociclib in combination with these inhibitors for PDAC treatment (Dai et al., 2019).

  • Delaying Acquired Resistance to Targeted Therapies in NSCLC : Lerociclib delays acquired resistance to tyrosine kinase inhibitors (TKIs) in preclinical models of NSCLC. It shows potential as a backbone therapy for multiple combination regimens in NSCLC, with ongoing clinical trials evaluating its combination with osimertinib (Freed et al., 2019).

  • Inhibiting Tumor Growth in Endocrine-Resistant Breast Cancer Models : The combination of lerociclib and G1T48, a selective estrogen receptor degrader, inhibits tumor growth in animal models of endocrine-resistant breast cancer. This suggests lerociclib's efficacy as an oral antineoplastic agent in ER-positive breast cancer (Andreano et al., 2020).

Safety And Hazards

Lerociclib may be harmful if swallowed . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, eye protection, and impervious clothing when handling Lerociclib .

将来の方向性

Research is ongoing into the novel CDK4/6 inhibitors like Lerociclib . It is being studied in combination with other targeted therapies or chemotherapy in lung and breast cancer . The design and development of effective CDK4/6 inhibitors are increasingly becoming a promising cancer therapy .

特性

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJRHEKCFKOVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lerociclib

CAS RN

1628256-23-4
Record name Lerociclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lerociclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEROCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
125
Citations
KJ Andreano, SE Wardell, JG Baker… - Breast cancer research …, 2020 - Springer
Purpose The combination of targeting the CDK4/6 and estrogen receptor (ER) signaling pathways with palbociclib and fulvestrant is a proven therapeutic strategy for the treatment of ER-…
Number of citations: 40 link.springer.com
DM Freed, CR Hall, JC Strum, PJ Roberts - Cancer Research, 2019 - AACR
… - the combination of lerociclib plus osimertinib caused … lerociclib as a backbone therapy for multiple combination regimens in NSCLC. A phase 1b/2 clinical trial evaluating lerociclib …
Number of citations: 3 aacrjournals.org
D Berz, A Spira, SM Gadgeel, IC Anderson… - Annals of …, 2019 - Elsevier
Background Lerociclib (lero) is a potent, selective oral CDK4/6 inhibitor (CDK4/6i). Preclinical and early clinical data have demonstrated that lero is differentiated based on its favorable …
Number of citations: 1 www.sciencedirect.com
JR Julson, SC Horton, CH Quinn, AM Beierle… - Journal of Pediatric …, 2023 - Elsevier
… Another phase II clinical trial with lerociclib is ongoing, evaluating lerociclib in combination … and the interest in lerociclib as an improved agent, in this study, we explore lerociclib as a …
Number of citations: 4 www.sciencedirect.com
I BULAT, M MAGLAKELIDZE, B KRASTEV… - Bone, 2020 - g1therapeutics.com
… • Preliminary results of this study demonstrated continuous dosing of lerociclib with fulvestrant was generally well tolerated and showed early evidence of antitumor activity7 • Here, we …
Number of citations: 1 www.g1therapeutics.com
I Bulat, M Maglakelidze, B Krastev… - Annals of …, 2020 - annalsofoncology.org
… Lerociclib is a potent, selective CDK4/6i that is dosed continuously. Initial data presented at SABCS 2019 indicated that lerociclib+ F had low rates of GI toxicity and Grade 4 neutropenia…
Number of citations: 1 www.annalsofoncology.org
B Xu, Q Zhang, Y Luo, Z Tong, T Sun, C Shan, X Liu… - 2023 - ascopubs.org
… lerociclib and fulvestrant in endocrine-resistant advanced BC. Methods: This is a randomized, double-blind, placebo-controlled phase III study assessing lerociclib … to receive lerociclib (…
Number of citations: 0 ascopubs.org
I Bulat, M Maglakelidze, C Murias, B Krastev, RD Baird… - Cancer Research, 2020 - AACR
… This Phase 1b/2a study assesses lerociclib dose escalation in … Lerociclib is administered daily without a drug holiday. The … (QD or BID) of lerociclib administered with fulvestrant for …
Number of citations: 3 aacrjournals.org
B Krastev, R Rai, I Bulat, M Maglakelidze… - Annals of …, 2020 - annalsofoncology.org
Background Despite significant improvements in progression-free survival for patients (pts) with HR+/HER2-advanced breast cancer (ABC) treated with approved CDK4/6 inhibitors …
Number of citations: 3 www.annalsofoncology.org
S Hutchins, LV Bownes, CH Quinn, JR Julson… - 2022 - ascopubs.org
… We sought to evaluate the effect of lerociclib, a CDK4/6 inhibitor, … Cells were treated with the CDK4/6 inhibitor, lerociclib, at … Results: Lerociclib treatment significantly decreased …
Number of citations: 0 ascopubs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。